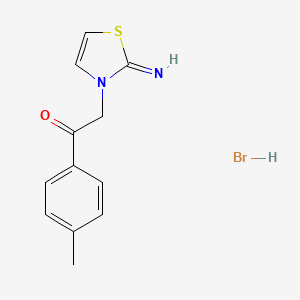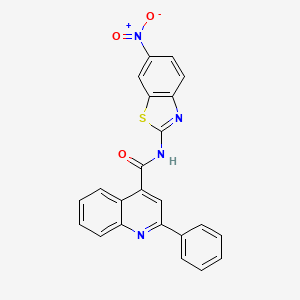![molecular formula C13H12Cl2N2O4S2 B3468081 2,5-DICHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3468081.png)
2,5-DICHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE
Descripción general
Descripción
2,5-DICHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is a sulfonamide derivative. Sulfonamides are a class of compounds known for their antimicrobial properties. This particular compound is characterized by the presence of two chlorine atoms and a sulfonamide group attached to a benzene ring, making it a unique and potentially useful chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-sulfamoylbenzylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-DICHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce sulfonic acids.
Aplicaciones Científicas De Investigación
2,5-DICHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-DICHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
2,5-DICHLORO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of two chlorine atoms, which can influence its reactivity and biological activity. This structural feature may enhance its effectiveness as an antimicrobial agent compared to other sulfonamides.
Propiedades
IUPAC Name |
2,5-dichloro-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O4S2/c14-10-3-6-12(15)13(7-10)23(20,21)17-8-9-1-4-11(5-2-9)22(16,18)19/h1-7,17H,8H2,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQCFPZTTUCWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3468009.png)
![5-amino-2-[4-(tert-butyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B3468011.png)


![Morpholin-4-yl-[4-[(2,6,8-trimethylquinolin-4-yl)amino]phenyl]methanone](/img/structure/B3468037.png)
![N-[(3,5-dimethoxyphenyl)carbonyl]-3,5-dimethoxy-N-(3-methylpyridin-2-yl)benzamide](/img/structure/B3468043.png)


![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzamide](/img/structure/B3468058.png)
![2-bromo-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B3468066.png)
![2,4,6-trimethyl-N-[(4-sulfamoylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3468073.png)
![3-iodo-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B3468092.png)
![7-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3468093.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B3468095.png)
